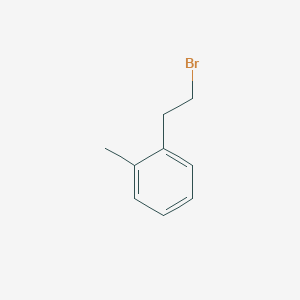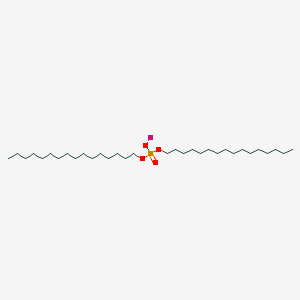
N-Chloro-p-toluenesulfonamide
概述
描述
它被广泛用作温和的消毒剂,并以其固体形式的稳定性但水溶液形式的不稳定性而闻名 。由于其有效的抗菌特性,该化合物在各种应用中被普遍使用。
准备方法
合成路线和反应条件: 对甲苯磺酰氯胺由甲苯磺酰胺与次氯酸钠氧化制备。 次氯酸钠由氢氧化钠和氯原位生成 。该反应可以概括如下:[ \text{C}7\text{H}_7\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{C}_7\text{H}_7\text{SO}_2\text{NClNa} + \text{H}_2\text{O} ]
工业生产方法: 在工业环境中,对甲苯磺酰氯胺的生产涉及在氢氧化钠存在下,将氯气缓慢地加入甲苯磺酰胺溶液中。反应在特定的温度和pH条件下进行,以确保甲苯磺酰胺完全转化为对甲苯磺酰氯胺。
反应类型:
氧化反应: 对甲苯磺酰氯胺可以作为各种有机反应中的氧化剂。
取代反应: 它会发生取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化反应: 对甲苯磺酰氯胺在温和碱性和溶剂(如水或醇)存在下使用。
取代反应: 这些反应通常涉及亲核试剂(如胺或硫醇)在温和酸性或碱性条件下。
主要产物:
氧化产物: 取决于底物,氧化可以产生亚砜或砜。
取代产物: 产物根据所用亲核试剂而异,导致磺酰胺或磺酸盐等化合物。
科学研究应用
对甲苯磺酰氯胺在科学研究中具有广泛的应用范围:
化学: 它被用作有机合成的试剂,特别是在形成氮丙啶、恶二唑、异恶唑和吡唑方面.
生物学: 它用作实验室设备和表面的消毒剂。
医学: 对甲苯磺酰氯胺用于伤口消毒和作为防腐剂。
工业: 它被用于水处理过程和作为漂白剂。
5. 作用机理
对甲苯磺酰氯胺主要通过释放活性氯发挥作用,活性氯与微生物细胞成分相互作用,导致细胞功能紊乱并最终导致细胞死亡 {_svg_3}。该化合物靶向各种分子途径,包括蛋白质中巯基的氧化和氨基的氯化。
类似化合物:
N-氯代琥珀酰亚胺: 另一种用于有机合成的氯化剂。
次氯酸钠:
二氯胺-T: 一种具有类似消毒特性的相关化合物。
独特性: 对甲苯磺酰氯胺以其固体形式的稳定性和作为温和消毒剂的有效性而独树一帜。与次氯酸钠不同,它腐蚀性较低,在有机合成中具有更广泛的应用。
作用机制
Tosylchloramide exerts its effects primarily through the release of active chlorine, which interacts with microbial cell components, leading to the disruption of cellular functions and eventual cell death . The compound targets various molecular pathways, including the oxidation of sulfhydryl groups in proteins and the chlorination of amino groups.
相似化合物的比较
N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Sodium Hypochlorite:
Dichloramine-T: A related compound with similar disinfectant properties.
Uniqueness: Tosylchloramide is unique due to its stability in solid form and its effectiveness as a mild disinfectant. Unlike sodium hypochlorite, it is less corrosive and has a broader range of applications in organic synthesis.
属性
CAS 编号 |
144-86-5 |
|---|---|
分子式 |
C7H8ClNO2S |
分子量 |
205.66 g/mol |
IUPAC 名称 |
N-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |
InChI 键 |
NXTVQNIVUKXOIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
Key on ui other cas no. |
144-86-5 |
相关CAS编号 |
127-65-1 (hydrochloride salt) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















